Cas no 35750-24-4 (methyl 4-(prop-2-en-1-yloxy)benzoate)

Methyl 4-(prop-2-en-1-yloxy)benzoate is a synthetic ester compound characterized by its benzoate core functionalized with an allyloxy group at the para position. This structure imparts reactivity suitable for further chemical modifications, particularly in polymer and organic synthesis applications. The allyl ether moiety offers versatility in crosslinking or functionalization via radical or nucleophilic pathways, while the ester group enhances solubility in organic solvents. Its well-defined molecular architecture makes it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound’s stability under standard conditions ensures ease of handling and storage, supporting its utility in research and industrial processes.
methyl 4-(prop-2-en-1-yloxy)benzoate structure
35750-24-4 structure
Product Name:methyl 4-(prop-2-en-1-yloxy)benzoate
CAS No:35750-24-4
MF:C11H12O3
MW:192.211183547974
CID:1472935
PubChem ID:4645407
Update Time:2025-10-23

methyl 4-(prop-2-en-1-yloxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(prop-2-en-1-yloxy)benzoate
    • methyl 4-(allyloxy)benzoate
    • A1-13002
    • methyl p-allyloxybenzoate
    • methyl 4-(2-propen-1-yl)oxybenzoate
    • 35750-24-4
    • methyl 4-(2-propen-1-yloxy)benzoate
    • 4-Allyloxybenzoic acid methyl ester
    • AKOS006243244
    • methyl-4-allyloxy-benzoate
    • CS-0209272
    • SCHEMBL542658
    • YVFMGBISSJHIRW-UHFFFAOYSA-N
    • methyl 4-allyloxybenzoate
    • Methyl 4-prop-2-enoxybenzoate
    • DB-343346
    • Inchi: 1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3
    • InChI Key: YVFMGBISSJHIRW-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 192.07866
  • Monoisotopic Mass: 192.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 289.6±15.0 °C at 760 mmHg
  • Flash Point: 117.0±15.0 °C
  • Refractive Index: 1.51
  • PSA: 35.53
  • LogP: 2.03800
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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